molecular formula C16H14N2O6 B12752558 Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- CAS No. 139259-98-6

Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)-

Cat. No.: B12752558
CAS No.: 139259-98-6
M. Wt: 330.29 g/mol
InChI Key: BIPFSLROIPYVDR-UHFFFAOYSA-N
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Description

Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- typically involves the acylation of benzamide with acetic anhydride in the presence of a base, followed by the introduction of the 4-nitrophenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, known for its use in pharmaceuticals.

    N-(4-nitrophenyl)benzamide: A related compound with similar structural features.

    Acetoxybenzamide: Another derivative with an acetyloxy group.

Uniqueness

Benzamide, N-(acetyloxy)-N-((4-nitrophenyl)methoxy)- is unique due to the presence of both the acetyloxy and 4-nitrophenylmethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

139259-98-6

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

[benzoyl-[(4-nitrophenyl)methoxy]amino] acetate

InChI

InChI=1S/C16H14N2O6/c1-12(19)24-18(16(20)14-5-3-2-4-6-14)23-11-13-7-9-15(10-8-13)17(21)22/h2-10H,11H2,1H3

InChI Key

BIPFSLROIPYVDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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